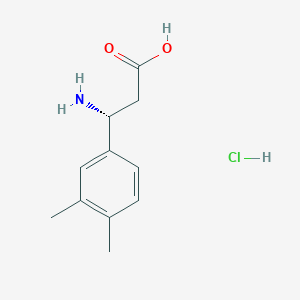

(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride

Description

(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative with a substituted phenyl group at the β-position of the propanoic acid backbone. The compound features a 3,4-dimethylphenyl substituent, which confers distinct steric and electronic properties. Its molecular formula is C₁₁H₁₆ClNO₃, with a molecular weight of 245.70 g/mol (calculated). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Key structural attributes include:

- Stereochemistry: The (R)-configuration at the amino-bearing carbon ensures enantioselective interactions in biological systems.

Properties

IUPAC Name |

(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIPAJHUXGHXJR-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a substrate in enzymatic studies and as a probe in biochemical assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The phenyl group can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly alter physicochemical and pharmacological properties. Below is a comparative analysis:

Key Findings :

- Hydrophobicity : The 3,4-dimethylphenyl group (logP ~1.8) is more lipophilic than methoxy (logP ~1.2) or fluoro (logP ~1.5) analogs, favoring passive diffusion across biological membranes .

- Metabolic Stability : Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit slower hepatic clearance due to fluorine’s resistance to oxidative metabolism .

Stereochemical and Backbone Modifications

Enantiomers and backbone alterations profoundly impact activity:

Biological Activity

(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a carboxylic acid group, an amine group, and a phenyl ring with two methyl substituents. Its molecular formula is C₁₂H₁₆ClN₁O₂, with a molar mass of approximately 229.70 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly related to neurotransmission and cancer inhibition.

Structural Characteristics

The structure of this compound allows it to interact with various biological targets. The presence of the phenyl ring and the amino acid backbone suggests that it may function as a GABA (gamma-aminobutyric acid) analogue, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurological disorders such as epilepsy and anxiety.

Neurotransmitter Modulation

Research indicates that this compound may interact with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This interaction could lead to:

- Inhibition of neuronal excitability : By modulating GABA receptor activity, the compound may help in reducing excessive neuronal firing associated with conditions like epilepsy.

- Potential anxiolytic effects : Its ability to enhance GABAergic transmission could provide therapeutic effects for anxiety disorders.

Anticancer Properties

Studies have reported that this compound exhibits inhibitory effects on certain cancer cell lines, particularly colon cancer models. The mechanisms through which it exerts these effects may include:

- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibition of cell proliferation : By interfering with signaling pathways essential for tumor growth, it could slow down or halt the progression of cancer.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound. Below are key findings from notable research:

Synthesis and Applications

The synthesis of this compound can be achieved through various methods starting from (R)-3-phenylpropanoic acid. The phenyl group can be methylated at the 3 and 4 positions using reagents like methyl iodide in the presence of a strong base. This versatility in synthesis allows for the exploration of derivatives that could enhance its biological activity.

Q & A

What are the key considerations for optimizing the enantioselective synthesis of (R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride?

Methodological Answer :

Enantioselective synthesis requires chiral catalysts or resolving agents. For structurally similar compounds like (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, asymmetric hydrogenation using palladium catalysts or enzymatic resolution (e.g., lipases) are common . For the target compound, stereochemical control at the β-carbon can be achieved via chiral auxiliaries (e.g., Evans oxazolidinones) or dynamic kinetic resolution under basic conditions. Purity should be confirmed by chiral HPLC (e.g., using a CHIRALPAK® AD-H column) and polarimetry .

How can researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer :

Solubility variations arise from differences in pH, counterion effects, and crystallinity. For example, (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid shows high solubility in water (410 mg/mL at pH 7.4) but lower solubility in organic solvents . For the target compound, conduct systematic solubility studies using buffered solutions (e.g., PBS, pH 7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C. Use dynamic light scattering (DLS) to assess aggregation, and correlate results with XRPD to identify polymorphic forms .

What advanced analytical techniques are critical for characterizing enantiomeric purity?

Methodological Answer :

Beyond chiral HPLC, use nuclear Overhauser effect spectroscopy (NOESY) to confirm stereochemistry via spatial correlations between the amino group and aromatic protons. High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) validate molecular structure. For example, (R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid was characterized using H-C HMBC to confirm methoxy group positioning .

How does the 3,4-dimethylphenyl substituent influence biological activity compared to analogs?

Methodological Answer :

The methyl groups enhance lipophilicity (logP ~1.5 predicted) and may affect receptor binding. Compare with analogs like (R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride (logP ~1.2) . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For example, 3-(4-hydroxyphenyl)propanoic acid derivatives show altered enzyme inhibition profiles due to electronic effects .

What strategies mitigate racemization during peptide coupling reactions involving this compound?

Methodological Answer :

Racemization occurs under basic or high-temperature conditions. Use coupling agents like HATU or COMU at 0–4°C with DIEA as a base. Monitor racemization via F-NMR if fluorine-containing reagents are used. For example, ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride showed minimal racemization (<2%) under these conditions .

How can computational modeling predict pharmacokinetic properties of this compound?

Methodological Answer :

Use QSAR models to predict logP, bioavailability, and BBB permeability. Tools like SwissADME or MOE® can analyze parameters such as TPSA (e.g., 83.55 Ų for (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, indicating low BBB penetration) . Molecular dynamics simulations (e.g., GROMACS) assess stability in lipid bilayers, as demonstrated for 3-amino-3-(3-pyridyl)propionic acid .

What are the best practices for validating synthetic intermediates in multi-step routes?

Methodological Answer :

Use LC-MS and H-NMR to track intermediates. For example, tert-butyloxycarbonyl (Boc) protection of the amino group in (R)-3-amino-3-(o-tolyl)propanoic acid hydrochloride prevents side reactions during esterification . Mid-IR spectroscopy (e.g., 1680–1720 cm⁻¹ for carbonyl stretches) confirms intermediate purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.